Cas no 339017-80-0 (2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid)
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2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid 化学的及び物理的性質
名前と識別子
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- 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid
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2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896582-1g |
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid |
339017-80-0 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI80549-1mg |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid |
339017-80-0 | >90% | 1mg |
$202.00 | 2023-12-30 | |
A2B Chem LLC | AI80549-500mg |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid |
339017-80-0 | >90% | 500mg |
$729.00 | 2023-12-30 | |
A2B Chem LLC | AI80549-5mg |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid |
339017-80-0 | >90% | 5mg |
$215.00 | 2023-12-30 | |
A2B Chem LLC | AI80549-10mg |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid |
339017-80-0 | >90% | 10mg |
$241.00 | 2023-12-30 | |
abcr | AB581615-500mg |
2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1-ethanesulfonic acid; . |
339017-80-0 | 500mg |
€678.60 | 2024-08-02 |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acidに関する追加情報
Recent Advances in the Study of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid (CAS: 339017-80-0)
In recent years, the compound 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid (CAS: 339017-80-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonic acid derivative, characterized by its unique pyrimidine and sulfonyl functional groups, has shown promising potential in various therapeutic applications, including enzyme inhibition, antimicrobial activity, and drug delivery systems. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activities, and potential clinical applications.
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound's structural integrity. These efforts have facilitated a deeper understanding of its chemical properties, including its stability under various pH conditions and its reactivity with other biomolecules.
One of the most notable findings in recent research is the compound's role as a potent inhibitor of specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated its ability to selectively target and inhibit key enzymes such as cyclooxygenase-2 (COX-2), which is implicated in chronic inflammatory diseases. This inhibitory activity suggests potential applications in the development of novel anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Additionally, 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid has exhibited significant antimicrobial properties against a range of pathogenic bacteria and fungi. Recent studies have explored its mechanism of action, revealing that it disrupts microbial cell membranes and interferes with essential metabolic pathways. These findings underscore its potential as a lead compound for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Beyond its therapeutic applications, this compound has also been investigated for its utility in drug delivery systems. Its sulfonic acid group enables it to form stable complexes with various drug molecules, enhancing their solubility and bioavailability. Researchers have successfully incorporated it into nanoparticle-based delivery systems, which have shown improved targeting efficiency and reduced systemic toxicity in preclinical models.
In conclusion, the latest research on 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid (CAS: 339017-80-0) highlights its multifaceted potential in chemical biology and pharmaceutical development. From its role as an enzyme inhibitor and antimicrobial agent to its applications in drug delivery, this compound represents a promising candidate for future therapeutic innovations. Further studies, including in vivo efficacy and safety evaluations, are warranted to fully realize its clinical potential.
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